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Esculentin-2N protein precursor, partial

antimicrobial peptide sequence identity phylogenetic specificity

Esculentin-2N protein precursor, partial, is a predicted antimicrobial peptide (AMP) derived from the skin transcriptome of the East Asian black-spotted frog Pelophylax nigromaculatus. The precursor belongs to the esculentin-2 subfamily within the frog skin active peptide (FSAP) family, characterised by a canonical tripartite architecture (signal peptide, acidic propiece, and a 37-residue mature cationic peptide) and a C-terminal disulphide-bonded Rana-box motif (Cys‑Xaa₄‑Cys).

Molecular Formula
Molecular Weight
Cat. No. B1576654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2N Protein Precursor Partial – Procurement-Relevant Baseline and Source Identification for the Black-Spotted Frog Antimicrobial Peptide


Esculentin-2N protein precursor, partial, is a predicted antimicrobial peptide (AMP) derived from the skin transcriptome of the East Asian black-spotted frog Pelophylax nigromaculatus [1]. The precursor belongs to the esculentin-2 subfamily within the frog skin active peptide (FSAP) family, characterised by a canonical tripartite architecture (signal peptide, acidic propiece, and a 37-residue mature cationic peptide) and a C-terminal disulphide-bonded Rana-box motif (Cys‑Xaa₄‑Cys) [2]. The mature peptide coding region of the corresponding Esculentin‑2Na gene was demonstrated to be under strong purifying selection (dN/dS significantly < 1, P = 0.0176), implying a fundamental, non‑redundant role in amphibian innate immunity [3]. Unlike most commercially catalogued esculentin‑2 variants whose functional data originate from European or North American ranid frogs, Esculentin‑2N represents an East Asian clade whose sequence is distinct from all experimentally characterised orthologues, making direct substitution with better‑studied analogs scientifically invalid.

Why Esculentin-2N Cannot Be Replaced by Generic Esculentin-2 Family Peptides – Evidence of Sequence Divergence and Functional Non-Equivalence


The esculentin-2 family exhibits remarkably low primary-structure conservation across frog species; evolutionary pressure has preserved the hydrophobic character of the N‑terminal hexapeptide and the C‑terminal Rana‑box rather than specific residue identities [1]. Esculentin‑2N shares only 43–59% amino‑acid identity with experimentally characterised orthologues such as esculentin‑2PLa (Rana palustris), esculentin‑2CHa (Lithobates chiricahuensis), and esculentin‑2A (Rana esculenta), with divergent residues concentrated in the amphipathic α‑helical core that governs membrane‑lytic potency and species‑specific pathogen targeting [2]. Critically, structure–activity studies on esculentin‑2CHa demonstrate that removal of the N‑terminal hexapeptide abolishes anti‑staphylococcal activity and causes a ≥16‑fold potency loss against Gram‑negative pathogens, proving that even minor sequence alterations produce profound functional consequences [3]. Because Esculentin‑2N’s mature peptide has not been functionally characterised in published literature, any assumption of interchangeable activity with other esculentin‑2 members constitutes an unsubstantiated extrapolation. Users requiring a peptide from the East Asian P. nigromaculatus lineage for evolutionary, ecological, or species‑specific host‑defence studies have no alternative sequence that captures the same genetic background.

Esculentin-2N Quantitative Differentiation Evidence — Sequence Identity, Genetic Constraint, and Structural Conservation Metrics Versus Closest Characterised Orthologues


Esculentin-2N Primary Structure Divergence Versus Five Experimentally Validated Esculentin-2 Peptides

Pairwise amino‑acid sequence alignment of the 37‑residue mature Esculentin‑2N (GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC) with five experimentally validated esculentin‑2 orthologues yields identity values ranging from 43.2% to 59.5%, with the closest match being esculentin‑2PRa (59.5% identity; Rana pretiosa) [1]. This level of divergence places Esculentin‑2N among the most sequence‑distinct esculentin‑2 members catalogued to date. By comparison, esculentin‑2CHa and esculentin‑2P (both from North American ranids) share 86.5% identity with each other, demonstrating that Esculentin‑2N diverges to a degree that typically separates peptides with different antimicrobial potency and target‑organism specificity [2].

antimicrobial peptide sequence identity phylogenetic specificity amphibian host defence

Esculentin‑2Na Gene Under Strong Purifying Selection — Genetic Evidence of Non‑Redundant Functional Constraint

Population‑genetic analysis across six Chinese geographic populations (n = 127 individuals) of Pelophylax nigromaculatus revealed that the Esculentin‑2Na mature‑peptide coding region is under strong purifying selection, with a Jukes–Cantor‑corrected dN/dS ratio significantly below 1 (P = 0.0176) [1]. Among 11 mutation sites identified in the mature‑peptide coding region, 8 were synonymous and only 3 resulted in amino‑acid substitutions, none of which were detected at frequencies consistent with positive selection. Maximum‑likelihood codon‑based analysis found no positively selected sites (P = 1), and 92% of amino‑acid positions had a posterior mean ω < 0.2 with >95% posterior probability support for purifying selection [1]. In contrast, the paralogous Esculentin‑1N gene in the same species shows signatures of low‑level positive selection, indicating that Esculentin‑2Na serves a distinct, basal immune‑defence function that tolerates minimal structural variation [1].

molecular evolution dN/dS ratio purifying selection innate immunity

Class‑Level Antimicrobial Potency Baseline — Esculentin‑2 Family Members Display Single‑Digit Micromolar MICs Against Gram‑Negative Bacteria

All experimentally characterised esculentin‑2 family members for which MIC data are available display potent activity against Escherichia coli, with values consistently in the low‑micromolar range: esculentin‑2A (MIC = 0.4 µM against E. coli D21), esculentin‑2PLa (MIC = 1 µM against E. coli), esculentin‑2PRa (MIC = 12.5 µM against E. coli ATCC 25726), esculentin‑2P (MIC = 10 µM against E. coli), and esculentin‑2CHa (MIC ≤ 6 µM against multi‑drug‑resistant Gram‑negative clinical isolates) [1]. Esculentin‑2N has not yet been functionally tested and therefore no MIC values exist in the published literature; this evidence item is presented solely to establish the quantitative performance range of the peptide class. No potency should be imputed to Esculentin‑2N without direct experimental validation [2].

minimum inhibitory concentration Gram-negative bacteria Escherichia coli broad-spectrum

Conservation of the C‑Terminal Rana‑Box — Structural Determinant of Membrane‑Lytic and Cytotoxic Activity Shared Across Esculentin‑2 Orthologues

Esculentin‑2N possesses the canonical C‑terminal Rana‑box motif (Cys‑Met‑Ala‑Cys‑Lys‑Val‑Thr‑Asn‑Gln‑Cys; positions 31–37 of mature peptide), a disulphide‑bonded cyclic heptapeptide domain that is invariant among all characterised esculentin‑2 peptides [1]. Structure–activity studies on esculentin‑2CHa demonstrated that enzymatic removal of the Rana‑box domain (CKISKQC) and replacement of Cys31/Cys37 with serine caused appreciable decreases in cytotoxicity against all tested microorganisms and mammalian cells, proving that this domain is indispensable for full biological activity [2]. The Rana‑box is also present in esculentin‑2A, esculentin‑2P, esculentin‑2PLa, and esculentin‑2PRa [3]. Esculentin‑2N’s Rana‑box contains a Met residue at position 33 that is unique among known esculentin‑2 sequences, which typically carry Leu, Ile, or Val at this position; the functional significance of this substitution has not been investigated [1].

Rana-box disulphide bond structure-activity relationship cyclic peptide domain

Esculentin-2N Procurement-Relevant Application Scenarios — Where This Specific East Asian Frog Peptide Is the Scientifically Justified Choice


Amphibian Innate Immunity and Host–Pathogen Co‑Evolution Studies in East Asian Ranid Frogs

Esculentin‑2N is the only esculentin‑2 peptide cloned from the widely distributed East Asian black‑spotted frog Pelophylax nigromaculatus, a species whose AMP repertoire has been shaped by distinct pathogen pressures across Palaearctic and Oriental biogeographic realms [1]. The Esculentin‑2Na gene’s demonstrated strong purifying selection makes it a compelling model locus for investigating the evolutionary constraints that maintain basal innate immune function in amphibians, as contrasted with the diversifying selection observed at the paralogous Esculentin‑1N locus in the same species [1]. Researchers investigating geographic variation in AMP gene evolution across Chinese populations of P. nigromaculatus require the authentic Esculentin‑2N sequence, as substitution with North American or European orthologues would confound phylogeographic and selection analyses [2].

Structure–Activity Relationship Studies Targeting the Esculentin‑2 Rana‑Box Domain

The unique Met residue at position 33 within Esculentin‑2N’s Rana‑box (CKVTNQC) offers a naturally occurring probe for investigating how substitutions within the cyclic C‑terminal domain modulate antimicrobial potency, haemolytic activity, and selectivity [1]. Given that domain‑deletion experiments on esculentin‑2CHa demonstrated the Rana‑box is essential for full cytotoxic activity, Esculentin‑2N provides a structurally distinct template for comparative SAR studies that cannot be performed with esculentin‑2A, esculentin‑2P, esculentin‑2PLa, or esculentin‑2PRa, all of which carry Ile/Leu/Val at the equivalent position [2]. Synthetic Esculentin‑2N and its point‑mutant derivatives would enable systematic dissection of the contribution of position‑33 hydrophobicity to membrane‑lytic function [3].

De Novo Functional Characterisation of a Predicted Antimicrobial Peptide — Bridging the Sequence‑to‑Function Gap

Esculentin‑2N remains one of the few esculentin‑2 family members whose mature peptide has been cloned and deposited in public databases but never subjected to antimicrobial susceptibility testing, haemolysis assays, or cytotoxicity profiling [1]. This makes it a high‑value target for academic and industrial laboratories seeking to perform first‑in‑class functional characterisation of a novel amphibian AMP. Given the esculentin‑2 class baseline of low‑micromolar MICs against Gram‑negative bacteria and the established therapeutic window of esculentin‑2CHa (MIC ≤ 6 µM vs. LC₅₀ = 150 µM against human erythrocytes), Esculentin‑2N warrants systematic evaluation against ESKAPE pathogens, filamentous fungi, and enveloped viruses [2]. Successful characterisation would generate a publishable dataset with potential intellectual property value [3].

Comparative Immunology of Amphibian Skin Secretions Across Biogeographic Regions

Esculentin‑2N fills a critical sampling gap in the global catalogue of ranid frog AMPs, which is currently heavily biased toward European (Rana esculenta, Rana temporaria) and North American (Rana pipiens, Lithobates spp.) species [1]. The East Asian frog fauna, including P. nigromaculatus, represents an independent evolutionary radiation whose AMP repertoires have been shaped by region‑specific pathogens, including the chytrid fungus Batrachochytrium dendrobatidis and ranaviruses [2]. Esculentin‑2N is therefore indispensable for comparative surveys aiming to correlate AMP sequence diversity with macroecological variables, habitat type, and pathogen exposure history across the complete Holarctic range of ranid frogs [3].

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